

Technical Guide: Solubility Profiling & Thermodynamic Behavior of 8-Isomulberrin Hydrate[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 8-Isomulberrin hydrate

CAS No.: 1432063-35-8

Cat. No.: B1158073

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Part 1: Executive Summary & Chemical Profile[1]

8-Isomulberrin hydrate (CAS: 1432063-35-8) is a prenylated flavonoid derivative, structurally characterized by a flavone backbone substituted with hydrophobic prenyl chains.[1] Unlike hydrophilic glycosides, the presence of prenyl groups (

) significantly alters the compound's polarity, reducing water solubility while enhancing affinity for organic solvents and lipid bilayers.

Understanding the solubility landscape of this compound is critical for:

- **Extraction Efficiency:** Selecting the optimal solvent for isolation from Morus species.
- **Process Crystallization:** Designing anti-solvent crystallization workflows.
- **Bioavailability:** Overcoming the "brick dust" insolubility common to prenylated flavonoids in aqueous formulations.[2]

Chemical Identity[1][3][4][5][6]

- Compound: **8-Isomulberrin hydrate**[1][3][4][5][6][7][8][9][10][11]

- Molecular Formula:

(Consistent with Isomulberrin

+

)^[1]

- Molecular Weight: ~440.5 g/mol ^{[1][11]}
- Structural Class: Prenylated Flavonoid / Flavone derivative^{[1][12]}
- Key Functional Groups: Hydroxyl groups (H-bond donors), Prenyl side chains (Hydrophobic/Lipophilic), Carbonyl (H-bond acceptor).^[1]

Part 2: Solubility Landscape & Solvent Selection^[1]

Based on structural analysis and cataloged physicochemical data, **8-Isomulberrin hydrate** exhibits a "Lipophilic-Polar" solubility profile.^[1] The hydration water molecule within the crystal lattice often requires solvents capable of disrupting strong intermolecular hydrogen bonding networks.

Qualitative Solubility Ranking

The following table summarizes the solubility performance across solvent classes.

Solvent Class	Representative Solvents	Solubility Rating	Mechanism of Action
Dipolar Aprotic	DMSO, DMF	Excellent (mg/mL)	Strong dipole-dipole interactions disrupt crystal lattice; H-bond acceptance.[1]
Polar Organic	Acetone, Ethyl Acetate	Good	Interaction with prenyl groups via van der Waals forces; moderate polarity matches the flavonoid core.
Alcohols	Methanol, Ethanol	Moderate	Amphiphilic nature allows solvation of both OH groups and hydrophobic rings.
Chlorinated	Chloroform, DCM	Moderate/Good	High affinity for the hydrophobic prenyl side chains.
Aqueous	Water, Buffer (pH 7.4)	Poor/Insoluble (mg/mL)	High lattice energy and hydrophobicity of prenyl groups prevent aqueous solvation.

“

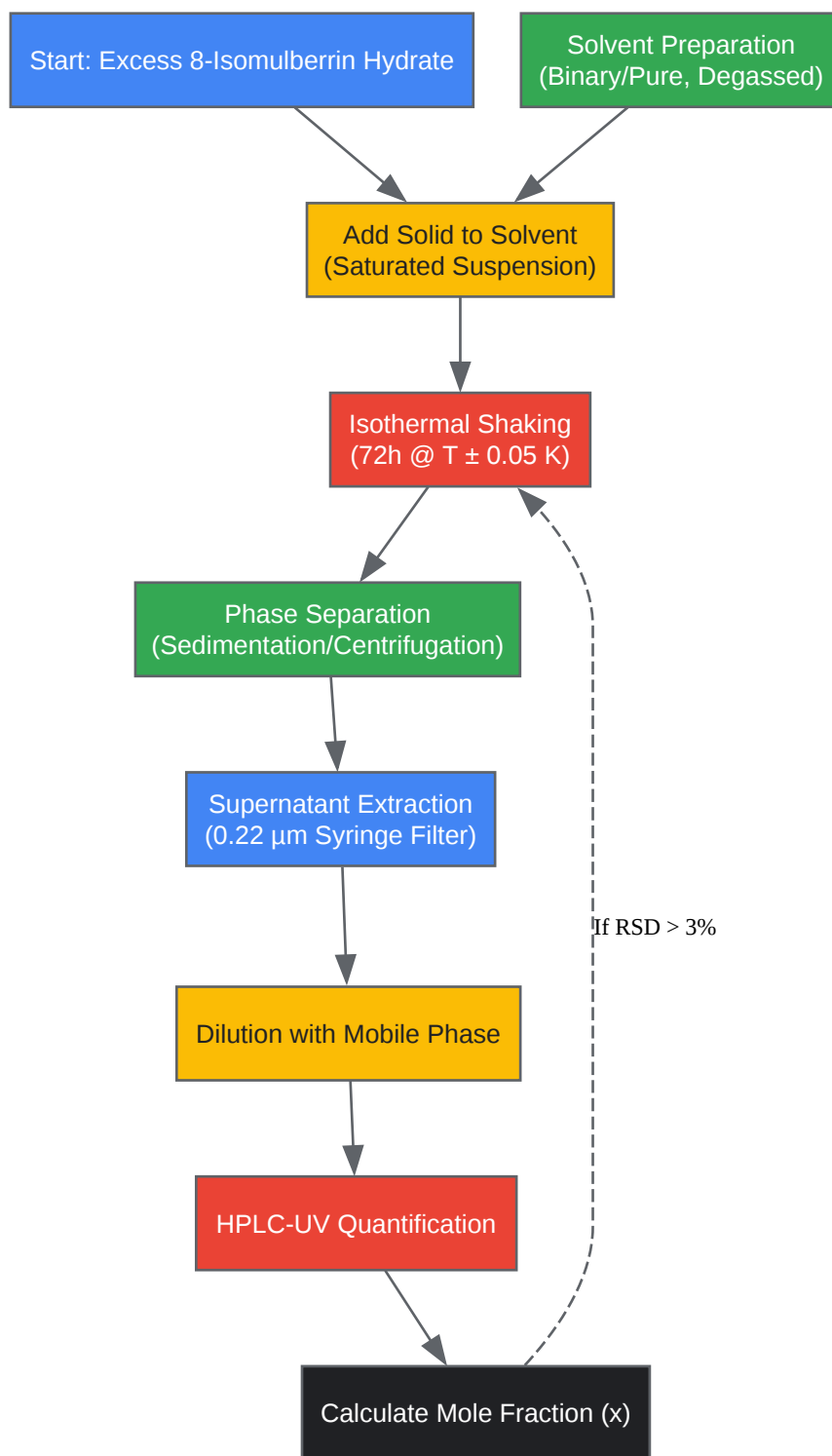
Critical Insight: While DMSO is ideal for stock solutions, it is unsuitable for extraction due to high boiling points. Ethyl Acetate or Ethanol are the recommended process solvents for isolation and purification workflows.

Part 3: Protocol for Determination of Equilibrium Solubility

As specific temperature-dependent mole fraction data (

) is often proprietary or batch-dependent, the following Self-Validating Protocol is the industry standard for generating this data. This workflow ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Experimental Workflow (Graphviz Visualization)



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Figure 1: Standardized workflow for the determination of equilibrium solubility using the saturation shake-flask method.

Detailed Methodology

- Preparation: Add excess **8-Isomulberrin hydrate** solid to 10 mL of the target solvent (e.g., Ethanol, Acetone) in a glass vial.
- Equilibration: Place vials in a thermostatic shaker bath. Shake at 150 rpm for 72 hours to ensure solid-liquid equilibrium (SLE).
 - Validation Check: If the solid disappears, add more until a precipitate persists.
- Sampling: Stop agitation and allow the suspension to settle for 2 hours at the same temperature.
- Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.22 μm PTFE membrane (to avoid adsorption of hydrophobic compounds).
- Quantification: Dilute the filtrate with the HPLC mobile phase (typically Acetonitrile:Water) and analyze via HPLC-UV (approx. 260-280 nm).

Part 4: Thermodynamic Modeling

To predict solubility at unmeasured temperatures or to design crystallization cooling curves, experimental data should be correlated using the Modified Apelblat Equation. This semi-empirical model is widely accepted for non-ideal solutions of bioactive compounds.

The Modified Apelblat Model

[1]

- : Mole fraction solubility of **8-Isomulberrin hydrate**. [1]
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression analysis.

Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, you can calculate the driving forces of dissolution:

- Enthalpy of Solution (

):

[1]

- Interpretation: A positive

indicates an endothermic process (solubility increases with temperature), which is typical for prenylated flavonoids.

- Gibbs Free Energy (

):

[1]

- Interpretation: A negative

confirms the spontaneity of the dissolution process.

Part 5: References

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